4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the linear formula C21H18N4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol” is represented by the linear formula C21H18N4S . The molecular weight of this compound is 358.468 .
Scientific Research Applications
Synthesis and Chemical Properties
4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been actively researched in the field of organic chemistry, particularly in the synthesis of novel compounds. A study by Mobinikhaledi et al. (2010) focused on the synthesis of Schiff bases containing the 1,2,4-triazole ring, demonstrating the versatility of triazole derivatives in creating new chemical entities. These compounds were characterized by various spectroscopic techniques, highlighting their potential in various applications (Mobinikhaledi et al., 2010).
Corrosion Inhibition
4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol has been examined for its corrosion inhibition properties. Orhan et al. (2012) reported the effectiveness of this compound in inhibiting mild steel corrosion in acidic solutions. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) were used to analyze the protection provided by the compound, revealing that it forms a protective film on the metal surface, enhancing its corrosion resistance (Orhan et al., 2012).
Antimicrobial and Antitumor Activities
A significant area of research involving 4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol derivatives pertains to their biological activities. Ovsepyan et al. (2018) synthesized 3,4-substituted-(4H)-1,2,4-triazole-5-thiols and studied their antitumor properties. This research underscores the potential of these compounds in developing new therapeutic agents with antitumor activity (Ovsepyan et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(naphthalen-1-ylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-10-19-15(17-18-16(19)20)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9H,1,10-11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLXIHRJLATBRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=CC=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133029 |
Source
|
Record name | 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
31803-13-1 |
Source
|
Record name | 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31803-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-(1-naphthalenylmethyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901133029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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